![molecular formula C20H30N6 B5614455 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5614455.png)
1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane
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Overview
Description
Synthesis Analysis
The synthesis of related spiro compounds often involves multi-step reactions that provide a pathway to these complex structures. For instance, a simple, fast, and cost-effective three-step synthesis method has been developed for related compounds, showcasing high yields and minimal purification needs (Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G., 2021). These methodologies highlight the synthetic accessibility of spiro compounds, including 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane, through strategic organic transformations.
Molecular Structure Analysis
The molecular structure of spiro compounds like 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane is characterized by its spiro linkage, which significantly influences its chemical reactivity and physical properties. The crystal structure analysis of related compounds reveals a variety of intramolecular interactions that dictate the molecules' stability and reactivity patterns (Biswas, G., Chandra, T., Avasthi, K., & Maulik, P., 1995).
Chemical Reactions and Properties
Spiro compounds, including the one , undergo a range of chemical reactions, underscoring their versatility. The ability to participate in cycloaddition reactions, as seen with similar structures, illustrates their potential for further chemical modifications (Ong, C., & Chien, T.-L., 1996). These reactions can significantly alter the physical and chemical properties of the compounds, making them valuable in various applications.
Physical Properties Analysis
The physical properties of spiro compounds like 1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane are directly influenced by their molecular structure. For instance, crystalline structures of related compounds have revealed significant insights into their physical stability and solubility characteristics (Staško, D., Davis, M. C., & Chapman, R., 2002).
Chemical Properties Analysis
The chemical properties of spiro compounds are diversified, ranging from their reactivity with various chemical reagents to their ability to form stable structures with unique functionalities. The regioselective synthesis of related spiro compounds, as demonstrated in multiple studies, signifies the controlled reactivity that can be achieved with precise synthetic strategies (Li, L., Hu, Q., Zhou, P., Xie, H.-Y., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y., 2014).
properties
IUPAC Name |
1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-8-pyrimidin-2-yl-1,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-16(2)13-17-14-18(24-23-17)15-26-10-3-5-20(26)6-11-25(12-7-20)19-21-8-4-9-22-19/h4,8-9,14,16H,3,5-7,10-13,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGEZXYRDMHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCCC23CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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